molecular formula C18H19ClN4O3S B2768970 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide CAS No. 900010-53-9

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide

Cat. No. B2768970
CAS RN: 900010-53-9
M. Wt: 406.89
InChI Key: RNUQITROBVVANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 364.85. Other properties such as density, boiling point, and flash point are not available for this specific compound, but a similar compound, “N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide”, has a density of 1.36g/cm3, a boiling point of 569.5ºC at 760 mmHg, and a flash point of 298.2ºC .

Scientific Research Applications

Herbicide Use in Agriculture

The chloroacetamides, including compounds structurally related to the specified chemical, are used as selective pre-emergent or early post-emergent herbicides. They are effective in controlling annual grasses and various broad-leaved weeds in crops such as cotton, brassicas, maize, oilseed rape, peanuts, radish, soyabeans, and sugarcane (Weisshaar & Böger, 1989).

Anticancer and Antimicrobial Applications

Certain heterocyclic compounds with structural similarities to the specified chemical have been investigated for their anticancer and antimicrobial properties. In one study, compounds with similar structural elements showed significant activity against cancer cell lines and pathogenic strains in in vitro settings (Katariya, Vennapu, & Shah, 2021).

Application in Coordination Chemistry

Pyrazole-acetamide derivatives, akin to the specified chemical, have been synthesized and utilized in coordination complexes. These complexes, featuring cobalt (II) and copper (II), exhibit significant antioxidant activity. The compounds and their complexes were characterized by various spectroscopic methods and their solid-state structures were determined using X-ray crystallography (Chkirate et al., 2019).

Molecular Docking Studies for Drug Development

Molecular docking studies of compounds structurally related to the specified chemical have been conducted. These studies are essential in drug development, particularly for assessing the interaction of molecules with biological targets. Such research provides valuable insights into the potential therapeutic applications of these compounds (Viji et al., 2020).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-11-1-3-12(4-2-11)23-16(14-9-27-10-15(14)21-23)20-17(25)18(26)22-7-5-13(24)6-8-22/h1-4,13,24H,5-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUQITROBVVANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.